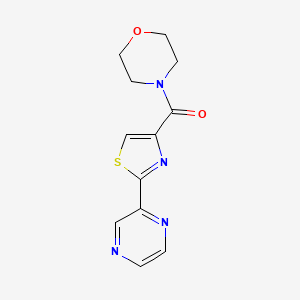

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biochemistry. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The compound Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone has been involved in the synthesis of various heterocyclic compounds. For example, in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, it undergoes hydrazinolysis followed by condensation with aromatic aldehydes, acetyl acetone, or carbon disulfide, leading to the formation of diverse derivatives including N-arylidinecarbohydrazide and dimethylpyrazolyl methanone among others (R. Zaki, A. El-Dean, & S. M. Radwan, 2014). Another study focused on the synthesis and evaluation of antitubercular and antifungal activity of novel derivatives prepared by treating 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones, leading to compounds with promising biological activities (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).

Biological Activities

Research on morpholino derivatives has demonstrated their potential in various biological applications. For instance, the synthesis and characterization of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone revealed its antiproliferative activity. The compound’s structure was characterized using several spectroscopic methods, and its molecular structure showed stabilization by inter and intra-molecular hydrogen bonds (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, & S. Naveen, 2018). Another example includes the synthesis, characterization, enzyme inhibitory activity, and molecular docking analysis of thiophene-based heterocyclic compounds, where morpholino derivatives showed significant enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting their potential as enzyme inhibitors (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).

Structural and Mechanistic Studies

The detailed structural and mechanistic studies of morpholino derivatives have also been a focus of research. For example, an exploratory study of the defluorination of an (aminofluorophenyl)oxazolidinone demonstrated the reductive defluorination process and identified mechanisms underlying the reaction, providing insights into the chemical behavior of such compounds (E. Fasani, F. Tilocca, S. Protti, D. Merli, & A. Albini, 2008).

Wirkmechanismus

Target of Action

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone, a thiazole-based compound, primarily targets cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .

Mode of Action

The compound interacts with COX-2 and 5-LOX enzymes, inhibiting their activity . This dual inhibition results in an improved anti-inflammatory profile .

Biochemical Pathways

The compound affects the arachidonic acid (AA) cascade , a key biochemical pathway involved in inflammation . The AA cascade involves the conversion of AA into prostaglandins and leukotrienes by the COX and LOX enzymes, respectively . By inhibiting COX-2 and 5-LOX, the compound reduces the production of these inflammatory mediators .

Result of Action

The inhibition of COX-2 and 5-LOX enzymes leads to a reduction in inflammation . This is evidenced by a decrease in paw edema in in vivo studies . The compound also shows potential as an anti-inflammatory drug with an improved gastric safety profile .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the physiological environment can affect the compound’s interaction with its targets . .

Eigenschaften

IUPAC Name |

morpholin-4-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c17-12(16-3-5-18-6-4-16)10-8-19-11(15-10)9-7-13-1-2-14-9/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOXBVYDMSJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)

![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2438837.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)

![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)